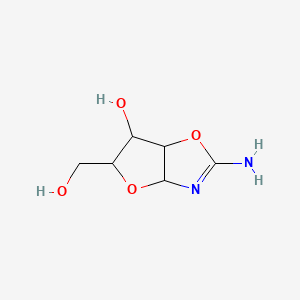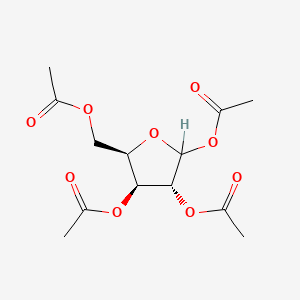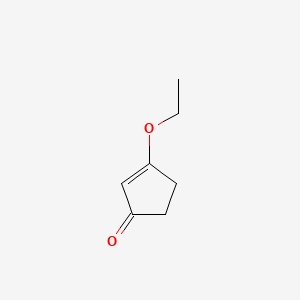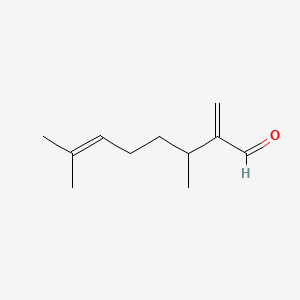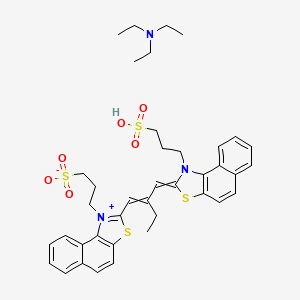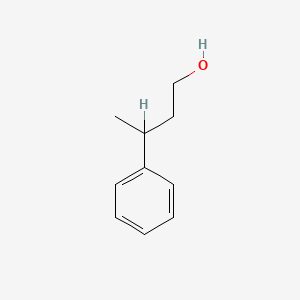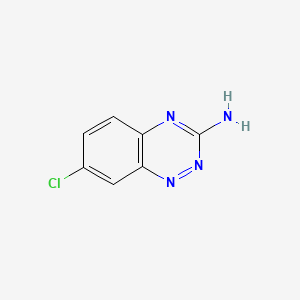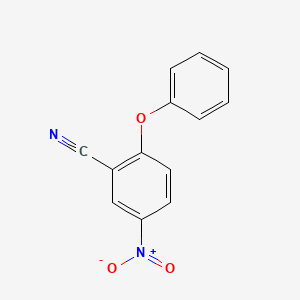
5-Nitro-2-phenoxybenzonitrile
Overview
Description
“5-Nitro-2-phenoxybenzonitrile” is a chemical compound with the molecular formula C13H8N2O3 . It has an average mass of 240.214 Da and is categorized as an impurity .
Molecular Structure Analysis
The molecular structure of “5-Nitro-2-phenoxybenzonitrile” consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Scientific Research Applications
Antiviral Research
- Synthesis and Evaluation as Antiviral Agents: A study by Pürstinger et al. (2008) focused on the synthesis and structure-activity relationship (SAR) of a series of 60 substituted 2-phenoxy-5-nitrobenzonitriles as inhibitors of enterovirus replication, particularly coxsackievirus B3 (CVB 3). Several analogues demonstrated inhibitory effects against CVB 3 and other enteroviruses at low-micromolar concentrations (Pürstinger et al., 2008).
Chemical Synthesis and Characterization
- Preparation and Spectral Analysis: Wilshire (1967) described the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, and its reaction with various amines, amino acids, and NH-heteroaromatic compounds. This study also provided insights into the proton magnetic resonance spectra of resultant compounds (Wilshire, 1967).
- Organotin Compound Synthesis for OLEDs: García-López et al. (2014) reported the synthesis of organotin compounds derived from Schiff bases using 2-hydroxynaphthaldehyde and 2-aminophenol derivatives, which included the use of 5-nitro-2-phenoxybenzonitrile analogues. These compounds showed potential in organic light emitting diodes (OLEDs) applications (García-López et al., 2014).
Pharmaceutical Applications
- Antimalarial and Antibacterial Effects: Elslager et al. (1972) synthesized various quinazoline derivatives using 5-chloro-2-nitrobenzonitrile, which showed significant antimalarial and antibacterial properties. The study provided valuable data on the inhibitory effects of these compounds against various pathogens (Elslager et al., 1972).
Material Science and Chemistry
- Benzoxazine Derivative Synthesis: Li et al. (2006) explored the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone, leading to the formation of novel benzoxazine derivatives. This work contributed to the understanding of the chemical structures and reaction mechanisms of such compounds (Li et al., 2006).
Environmental and Analytical Chemistry
- Sensing of Nitroaromatic Compounds: Algarra et al. (2011) developed CdSe quantum dots capped with PAMAM dendrimer nanocomposites for the detection of nitroaromatic compounds. This study highlights theapplication of 5-nitro-2-phenoxybenzonitrile analogues in environmental monitoring and public security, emphasizing the importance of detecting trace amounts of nitroaromatic compounds (Algarra et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition Studies: Verma et al. (2015) investigated the effectiveness of 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. This research contributes to the understanding of corrosion processes and the development of efficient corrosion inhibitors (Verma et al., 2015).
Mechanism of Action
Mode of Action
It’s worth noting that nitro-containing compounds often undergo reduction reactions in biological systems, which can lead to the formation of reactive species . These reactive species can interact with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
For instance, some nitro compounds can inhibit mycolic acid biosynthesis
Result of Action
Nitro compounds are often associated with antimicrobial activity, suggesting that 5-nitro-2-phenoxybenzonitrile may have similar effects .
properties
IUPAC Name |
5-nitro-2-phenoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-8-11(15(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGNJGLFPJYGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213120 | |
| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-phenoxybenzonitrile | |
CAS RN |
63707-35-7 | |
| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063707357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 5-nitro-2-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

